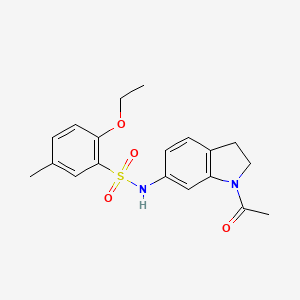

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-25-18-8-5-13(2)11-19(18)26(23,24)20-16-7-6-15-9-10-21(14(3)22)17(15)12-16/h5-8,11-12,20H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKZFAKEOLAHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

Acetylation: The indoline core is then acetylated using acetic anhydride in the presence of a catalyst.

Sulfonamide Formation: The acetylated indoline is reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation typically leads to the formation of sulfone derivatives.

Reduction: Reduction can yield amine derivatives.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

A robust comparison requires structural analogs, pharmacological data, and mechanistic studies. Below is a theoretical analysis based on sulfonamide derivatives and indoline-containing compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects : The 2-ethoxy and 5-methyl groups on the benzene ring could enhance lipophilicity compared to sulindac sulfide’s 5-fluoro substituent, impacting membrane permeability.

Acetylated Indoline: The 1-acetyl group may reduce metabolic deactivation compared to non-acetylated indoline derivatives, as seen in kinase inhibitors like TAK-284.

Research Findings and Limitations

- SHELX-based refinement could resolve steric clashes introduced by the 2-ethoxy group .

- Synthetic Challenges : The benzenesulfonamide-indoline linkage may pose regioselective synthesis hurdles compared to simpler sulfonamides like celecoxib.

- Biological Data Gap: No in vitro or in vivo studies are cited here; comparisons remain speculative.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on the compound or its analogs. Plant morphology comparisons (e.g., Catasetum species in ) are irrelevant to sulfonamide chemistry.

Recommendations for Further Research

Conduct X-ray crystallography using SHELXL to resolve the compound’s 3D structure .

Perform enzymatic assays against COX-2, HER2, or other targets to benchmark activity against celecoxib or TAK-283.

Compare pharmacokinetic properties (e.g., logP, metabolic stability) with sulindac sulfide.

Biological Activity

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes an indoline core, which is known to influence its pharmacological properties. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- N-(1-acetyl-2,3-dihydroindol-6-yl)-2-ethoxy-5-methylbenzenesulfonamide

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C19H22N2O4S |

| CAS Number | 1021259-20-0 |

| Functional Groups | Sulfonamide, Indoline, Ethoxy, Acetyl |

This compound exhibits its biological activity primarily through the inhibition of bacterial folate synthesis. This occurs via competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of dihydrofolate, a precursor for nucleic acids in bacteria. By disrupting this pathway, the compound effectively inhibits bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides like this compound are effective against a range of bacterial strains. Studies have shown that modifications to the sulfonamide structure can significantly affect their solubility and bioactivity. For instance, structural variations can lead to enhanced efficacy against resistant strains of bacteria.

Case Studies

- In Vitro Studies : A study demonstrated that sulfonamide derivatives with similar structures exhibited IC50 values in the low micromolar range against various bacterial pathogens. This suggests that this compound may also exhibit comparable activity .

- Molecular Docking Studies : Computational analysis indicated that the compound binds effectively to DHPS, supporting its potential as a lead compound for further development in antimicrobial therapies.

Toxicological Profile

While specific toxicological data on this compound is limited, general studies on sulfonamides indicate potential side effects such as hypersensitivity reactions and hematological disorders. Further research is necessary to establish a comprehensive safety profile for this specific compound .

Applications in Medicinal Chemistry

This compound is being explored not only for its antimicrobial properties but also for potential applications in treating other diseases where folate metabolism plays a role. Its unique structure may allow for further modifications to enhance its therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide, and what key reaction conditions ensure optimal yield?

- Methodological Answer: The synthesis typically involves coupling reactions between acetylated indoline derivatives and substituted benzenesulfonamide precursors. Key steps include:

- Sulfonamide bond formation using coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Solvent selection (e.g., DMF or DCM) to enhance reactant solubility and reaction efficiency .

- Temperature control (e.g., 0–25°C) to minimize side reactions like hydrolysis or over-acylation .

Post-synthesis, purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer: Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and acetyl group integration .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer: Prioritize assays aligned with sulfonamide bioactivity:

- Enzyme inhibition studies: Test against kinases, carbonic anhydrases, or proteases using fluorometric/colorimetric assays (e.g., Z’-factor validation for robustness) .

- Cytotoxicity screening: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial profiling: Conduct MIC assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be optimized to determine the crystal structure of this compound?

- Methodological Answer:

- Data collection: Use synchrotron radiation or high-intensity lab sources (Cu-Kα) for small-molecule crystals. Ensure resolution <1.0 Å for accurate refinement .

- Structure solution: Apply SHELXD for phase problem resolution via dual-space methods. For refinement, SHELXL is preferred for handling hydrogen bonding and disorder .

- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC databases for structural comparisons .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer:

- Assay standardization: Normalize variables (e.g., cell passage number, serum batch) to reduce inter-lab variability .

- Orthogonal assays: Confirm enzyme inhibition via both kinetic (e.g., ITC) and cellular (e.g., Western blot) methods .

- Meta-analysis: Use tools like RevMan to statistically reconcile disparate datasets, accounting for assay sensitivity thresholds .

Q. How can researchers troubleshoot low yields during the final coupling step of the synthesis?

- Methodological Answer:

- Reagent optimization: Replace EDC with DCC or adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .

- Side-product mitigation: Add scavengers (e.g., DMAP) to suppress acetyl group migration or use scavenging resins .

- In-situ monitoring: Employ FTIR or LC-MS to track reaction progress and identify intermediates .

Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB) of target kinases (e.g., EGFR, BRAF) .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .

- Pharmacophore modeling: Align with known kinase inhibitors (e.g., gefitinib) to identify critical H-bond acceptors and hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.